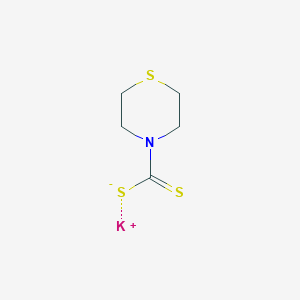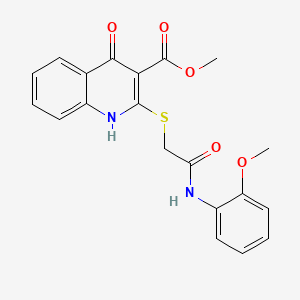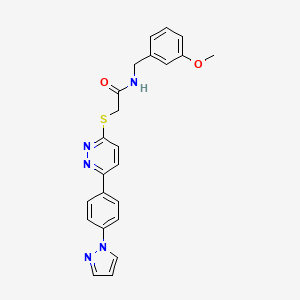![molecular formula C7H10N4S B2553497 2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide CAS No. 6823-89-8](/img/structure/B2553497.png)
2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various hydrazinecarbothioamide derivatives has been explored in the literature. For instance, the synthesis of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide involved elemental analysis and was characterized using spectroscopic methods such as NMR, FT-Raman, FT-IR, and UV-Vis spectra . Similarly, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting specific isothiocyanatobenzene with hydrazine hydrate, and its derivatives were synthesized through condensation with aromatic aldehydes . These methods highlight the versatility of hydrazinecarbothioamide compounds in synthesizing a range of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of these compounds has been determined using X-ray diffractometry, revealing details such as belonging to the triclinic crystal system and space group P-1 . The crystal structures of two hydrazinecarbothioamide derivatives were also elucidated, showing how molecules are linked by hydrogen bonds, forming various ring motifs . These structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of hydrazinecarbothioamides has been investigated, showing that they can form various heterocyclic rings when reacted with certain reagents . The reaction pathways and intermediates have been characterized using spectroscopic methods and mass spectrometry, providing insights into the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamides have been studied using DFT methods, revealing optimized structure parameters, vibrational frequencies, and potential energy distribution . These studies also include the investigation of NLO properties and frontier molecular orbital parameters, which are important for applications in materials science . The antimicrobial studies on certain derivatives and their metal complexes have shown activity against various bacterial and fungal isolates, indicating their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Antitubercular Activity of Hydrazine Derivatives
Hydrazine derivatives have been evaluated for their antitubercular activity. A study highlighted the modification of isoniazid (INH) structure, including derivatives like 2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide, showing in vitro efficacy against M. tuberculosis comparable to INH. These derivatives exhibited significant activity against INH-resistant non-tuberculous mycobacteria, suggesting their potential as new leads for anti-TB compounds (M. Asif, 2014).
Synthesis and Applications of Pyridazine and Pyridazone Analogues
The synthesis of pyridazine derivatives involves the addition of hydrazine or its derivative to a carbon chain, indicating the versatility of hydrazine derivatives in synthesizing compounds with a variety of biological activities, especially related to the cardiovascular system (V. Jakhmola et al., 2016).
Antineoplastic Action of Hydrazines
Hydrazines and hydrazine-containing compounds have shown antineoplastic actions in animals and, to a lesser extent, in humans. However, the substantial carcinogenic potential of many hydrazine derivatives limits their therapeutic use (B. Tóth, 1996).
N-Methyl-2-Pyrrolidone Applications
While not directly related, the study on N-methyl-2-pyrrolidone (NMP), a strong solubilizing agent with significant applications in pharmaceutical sciences, reflects the importance of chemical derivatives in enhancing drug delivery and formulation (A. Jouyban et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSIQENTYZSKAW-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2553414.png)


![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)



![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)
![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)


